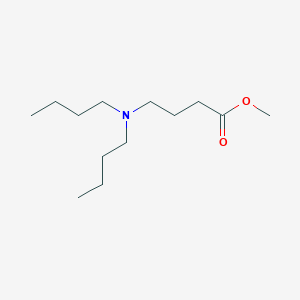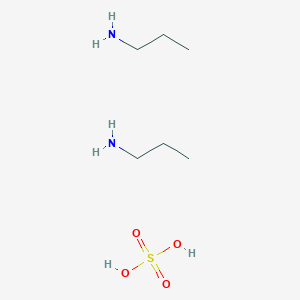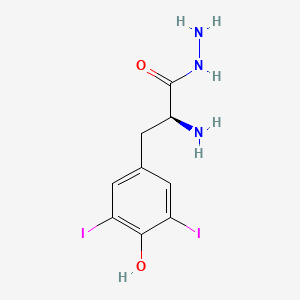![molecular formula C15H16BrN3O B14452277 {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol CAS No. 78726-50-8](/img/no-structure.png)
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is an organic compound characterized by the presence of a bromophenyl group, a diazenyl group, and a dimethylamino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol typically involves the diazotization of 4-bromoaniline followed by coupling with 5-(dimethylamino)phenol. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with 5-(dimethylamino)phenol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different chemical structure.
Methylammonium lead halide:
Uniqueness
{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
| 78726-50-8 | |
Fórmula molecular |
C15H16BrN3O |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
[2-[(4-bromophenyl)diazenyl]-5-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C15H16BrN3O/c1-19(2)14-7-8-15(11(9-14)10-20)18-17-13-5-3-12(16)4-6-13/h3-9,20H,10H2,1-2H3 |
Clave InChI |
PHLGFBOFEHQTJI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)







